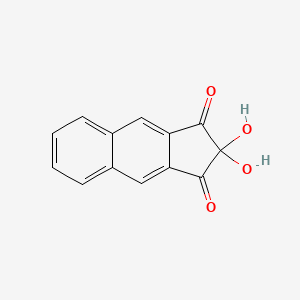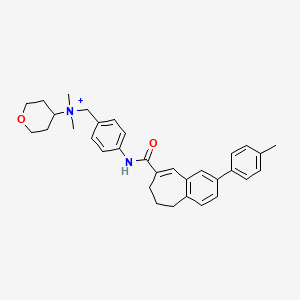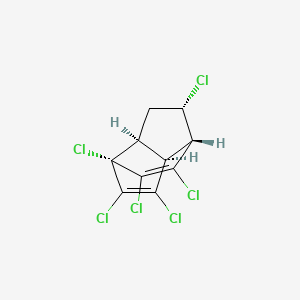
alpha-Chlordene
Übersicht
Beschreibung
Alpha-Chlordene, also known as cis-Chlordane, is an organochlorine insecticide . It is a thick, odorless, amber liquid with a molecular formula of C10H6Cl8 . It was used extensively in agriculture from the mid-1940s through the mid-’60s and was also used for termite treatment in buildings .
Synthesis Analysis
Chlordane is made by the chlorination of chlordene (hexachlorotetrahydromethanoindene), a cyclodiene having the molecular formula C10H6Cl6 . The commercial insecticide contains 60 to 75 percent chlordane, a chlorinated cyclodiene that is the principal isomer formed in the preparation of the insecticide .Molecular Structure Analysis
Alpha-Chlordene has a molecular weight of 338.873 and its structure includes 24 bonds; 18 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 2 five-membered ring(s), 1 six-membered ring(s), 2 seven-membered ring(s), 1 eight-membered ring(s), and 1 ten-membered ring(s) .Physical And Chemical Properties Analysis
Alpha-Chlordene is a white powder or a colorless to amber/brown viscous liquid . It has a density of 1.8±0.1 g/cm3, a boiling point of 424.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Atmospheric Deposition and Fate in Ecosystems
Research by Hageman et al. (2006) in "Environmental Science & Technology" explored the atmospheric deposition and fate of semi-volatile organic compounds, including historic-use pesticides like alpha-hexachlorocyclohexane, chlordane, and others, in the U.S. National Parks. This study is vital for understanding the distribution and impact of such pesticides in various ecosystems (Hageman et al., 2006).
Global Monitoring of Persistent Organic Pollutants
Harner et al. (2006) conducted a global study using polyurethane foam (PUF) disk passive air samplers to monitor persistent organic pollutants (POPs), including chlordane. This research is significant for understanding the global distribution and concentration levels of such pollutants in the atmosphere (Harner et al., 2006).
Air-Water Gas Exchange Studies
Qiu et al. (2008), in "Environmental Science & Technology," investigated the air-water gas exchange of organochlorine pesticides, including chlordane, in Taihu Lake, China. This study provides insights into the environmental behaviors and sources of OCPs in specific regions (Qiu et al., 2008).
Atmospheric Transport of Pesticides
Primbs et al. (2008), also in "Environmental Science & Technology," explored the atmospheric transport of historic and current-use pesticides, including chlordane, in the Western United States. Their research highlights the impact of regional and trans-Pacific air masses on pesticide concentrations (Primbs et al., 2008).
Contamination in Urban and Industrial Areas
Research by Zhang et al. (2008) in "Chemosphere" examined organochlorine pesticides' contamination in soils from pesticide factories in Southeast China, including chlordane. This study is crucial for understanding soil contamination levels and the need for remediation technologies in these areas (Zhang et al., 2008).
Eigenschaften
IUPAC Name |
(1R,4S,7S,8S,10S)-2,3,4,5,6,10-hexachlorotricyclo[5.3.0.04,8]deca-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl6/c11-3-1-2-4-5(3)7(13)9(15)10(2,16)8(14)6(4)12/h2-5H,1H2/t2-,3-,4-,5-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNLXLNDMLYEEK-CWOZVJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1Cl)C(=C(C2(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]3[C@H]([C@H]1Cl)C(=C([C@]2(C(=C3Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912346 | |
| Record name | Alpha-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Chlordene | |
CAS RN |
56534-02-2 | |
| Record name | alpha-Chlordene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056534022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alpha-Chlordene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50912346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



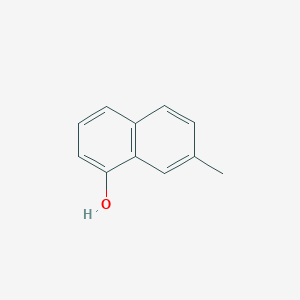
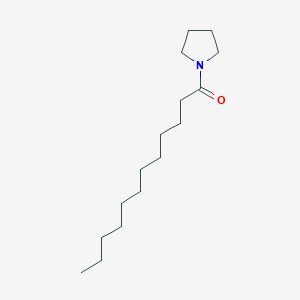
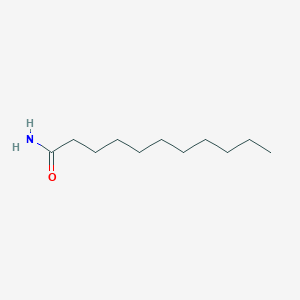
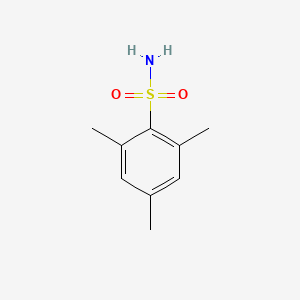
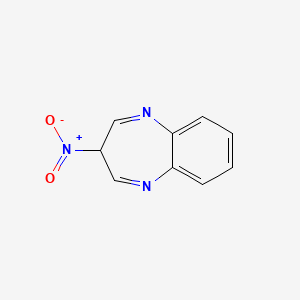
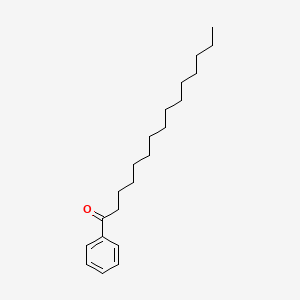
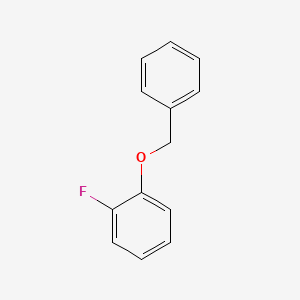
![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)
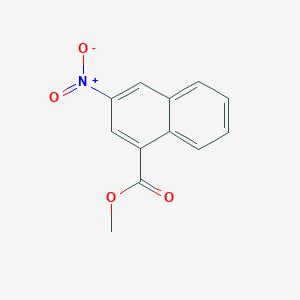
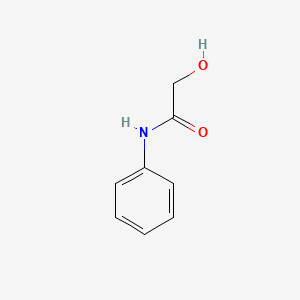
![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
